prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
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Overview
Description
The compound “prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of key intermediates, and final coupling reactions. The specific synthetic route would depend on the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodiazepine derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific functional group arrangement and stereochemistry, which might confer unique reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C55H65N7O16 |
---|---|
Molecular Weight |
1080.1 g/mol |
IUPAC Name |
prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C55H65N7O16/c1-10-17-76-53(69)58-46(30(3)4)48(64)56-33(7)47(63)57-35-15-13-34(14-16-35)29-78-55(71)62-39-26-45(43(73-9)24-37(39)50(66)60-28-32(6)22-41(60)52(62)68)75-20-12-19-74-44-25-38-36(23-42(44)72-8)49(65)59-27-31(5)21-40(59)51(67)61(38)54(70)77-18-11-2/h10-11,13-16,23-26,30,33,40-41,46,51-52,67-68H,1-2,5-6,12,17-22,27-29H2,3-4,7-9H3,(H,56,64)(H,57,63)(H,58,69)/t33-,40-,41-,46-,51-,52-/m0/s1 |
InChI Key |
ZNCBIKZLGJADID-NIOYSHGBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N2[C@H]([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCOC5=C(C=C6C(=C5)N([C@H]([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC=C)OC)OC)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC=C)OC)OC)O)NC(=O)OCC=C |
Origin of Product |
United States |
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